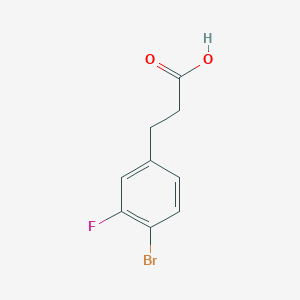

3-(4-Bromo-3-fluorophenyl)propanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

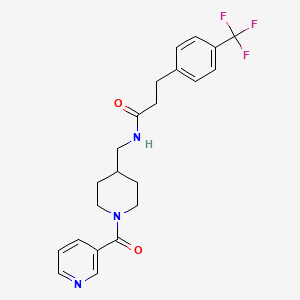

3-(4-Bromo-3-fluorophenyl)propanoic acid is a chemical compound with the CAS Number: 127425-80-3. It has a molecular weight of 247.06 and its IUPAC name is 3-(4-bromo-3-fluorophenyl)propanoic acid . It is stored at room temperature and is in solid form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H8BrFO2/c10-7-3-1-6(5-8(7)11)2-4-9(12)13/h1,3,5H,2,4H2,(H,12,13) and the InChI key is QOMIQOAKYSTKEF-UHFFFAOYSA-N . This indicates the specific arrangement of atoms in the molecule.Physical And Chemical Properties Analysis

This compound is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the search results.Aplicaciones Científicas De Investigación

Asymmetric Synthesis and Catalysis Asymmetric synthesis of chiral intermediates for antidepressant drugs has been demonstrated using microbial reductases, highlighting the role of such compounds in medicinal chemistry. For instance, 3-Chloro-1-phenyl-1-propanol, a compound structurally related to 3-(4-Bromo-3-fluorophenyl)propanoic acid, was synthesized using Saccharomyces cerevisiae reductase with high enantioselectivity, indicating the potential for 3-(4-Bromo-3-fluorophenyl)propanoic acid in asymmetric synthesis and catalysis (Y. Choi et al., 2010).

Pharmaceutical Chemistry The resolution of nonsteroidal antiandrogens and determination of the absolute configuration of active enantiomers is crucial in pharmaceutical research, as seen in studies involving closely related compounds. The methodology could be applicable for compounds like 3-(4-Bromo-3-fluorophenyl)propanoic acid, potentially aiding in the development of new pharmaceutical agents (H. Tucker & G. Chesterson, 1988).

Material Science In the realm of materials science, compounds structurally related to 3-(4-Bromo-3-fluorophenyl)propanoic acid have been utilized as renewable building blocks for the synthesis of polybenzoxazine, a class of thermosetting resins. This application underscores the potential of such compounds in creating advanced materials with specific thermal and mechanical properties suitable for various applications (Acerina Trejo-Machin et al., 2017).

Antifungal and Antimicrobial Research The search for novel antifungal and antimicrobial agents has led to the evaluation of halogenated phenyl derivatives, including those related to 3-(4-Bromo-3-fluorophenyl)propanoic acid. These compounds have shown significant in vitro activity against pathogenic yeasts and molds, highlighting their potential in developing new antimicrobial treatments (V. Buchta et al., 2004).

Chemical Synthesis The halodeboronation of aryl boronic acids, including the synthesis of bromo-fluorobenzonitriles, demonstrates the utility of related compounds in organic synthesis. Such methodologies could be applicable to the synthesis and functionalization of 3-(4-Bromo-3-fluorophenyl)propanoic acid, potentially opening new routes in synthetic organic chemistry (Ronald H. Szumigala et al., 2004).

Safety and Hazards

The compound has been classified with the signal word “Warning”. It has hazard statements H315-H319-H335, indicating that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338, advising to avoid breathing dust, to wash skin thoroughly after handling, and to rinse cautiously with water if it gets in the eyes .

Mecanismo De Acción

Target of Action

The primary targets of 3-(4-Bromo-3-fluorophenyl)propanoic acid are currently unknown. This compound belongs to the class of organic compounds known as phenylpropanoic acids . These compounds contain a benzene ring conjugated to a propanoic acid, which suggests that they may interact with a variety of biological targets.

Mode of Action

It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that 3-(4-Bromo-3-fluorophenyl)propanoic acid may also interact with various biological targets.

Biochemical Pathways

Related compounds, such as indole derivatives, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 3-(4-Bromo-3-fluorophenyl)propanoic acid may also affect a wide range of biochemical pathways.

Pharmacokinetics

The pharmacokinetic properties of 3-(4-Bromo-3-fluorophenyl)propanoic acid, including its absorption, distribution, metabolism, and excretion (ADME), are currently unknown. It is known that this compound is a solid at room temperature and should be stored in a sealed, dry environment .

Result of Action

The molecular and cellular effects of 3-(4-Bromo-3-fluorophenyl)propanoic acid’s action are currently unknown. Given the wide range of biological activities exhibited by similar compounds , it is possible that this compound could have diverse effects at the molecular and cellular level.

Action Environment

The action, efficacy, and stability of 3-(4-Bromo-3-fluorophenyl)propanoic acid can be influenced by various environmental factors. For instance, storage conditions can affect the stability of the compound . Furthermore, the compound’s interactions with its biological targets could be influenced by factors such as pH, temperature, and the presence of other molecules in the environment.

Propiedades

IUPAC Name |

3-(4-bromo-3-fluorophenyl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrFO2/c10-7-3-1-6(5-8(7)11)2-4-9(12)13/h1,3,5H,2,4H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOMIQOAKYSTKEF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CCC(=O)O)F)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrFO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Bromo-3-fluorophenyl)propanoic acid | |

CAS RN |

127425-80-3 |

Source

|

| Record name | 3-(4-bromo-3-fluorophenyl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(3,4-dimethoxyphenyl)-3-(2,5-dimethyl-1H-pyrrol-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2820461.png)

![5-Azaspiro[3.4]octan-7-ol;hydrochloride](/img/structure/B2820474.png)

![3-(3-fluorobenzyl)-6-((3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2820476.png)

![8-(2-fluorophenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2820478.png)

![1-ethyl-5-[(2-isopropyl-5-methylphenoxy)methyl]-1H-pyrazol-3-amine](/img/structure/B2820482.png)

![N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2820483.png)